[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride
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Overview
Description
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride is a chemical compound with the molecular formula C9H14ClNO4. It is a hydrochloride salt form of [4-(2-Aminoethyl)phenoxy]methanetriol, which is characterized by the presence of an aminoethyl group attached to a phenoxy ring, along with three hydroxyl groups on the methanetriol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride typically involves the reaction of 4-(2-Aminoethyl)phenol with formaldehyde under acidic conditions to introduce the methanetriol group. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to ensure consistent product quality
Purification steps: such as crystallization or recrystallization to obtain the pure hydrochloride salt
Quality control measures: to ensure the compound meets industrial standards
Chemical Reactions Analysis
Types of Reactions
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of [4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy ring and hydroxyl groups contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)phenol: Lacks the methanetriol group, making it less hydrophilic.
4-(2-Aminoethyl)phenoxy]methanol: Contains only one hydroxyl group, leading to different reactivity and solubility.
4-(2-Aminoethyl)phenoxy]ethanol: Has an ethyl group instead of methanetriol, affecting its chemical properties.
Uniqueness
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride is unique due to the presence of three hydroxyl groups on the methanetriol moiety, which enhances its hydrophilicity and reactivity. This makes it a versatile compound for various chemical and biological applications.
Properties
CAS No. |
61035-89-0 |
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Molecular Formula |
C9H14ClNO4 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
[4-(2-aminoethyl)phenoxy]methanetriol;hydrochloride |
InChI |
InChI=1S/C9H13NO4.ClH/c10-6-5-7-1-3-8(4-2-7)14-9(11,12)13;/h1-4,11-13H,5-6,10H2;1H |
InChI Key |
VEISWEPNJYPHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC(O)(O)O.Cl |
Origin of Product |
United States |
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